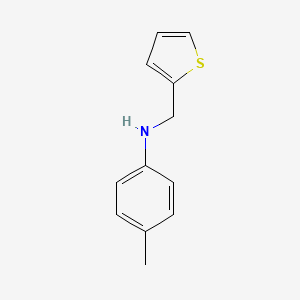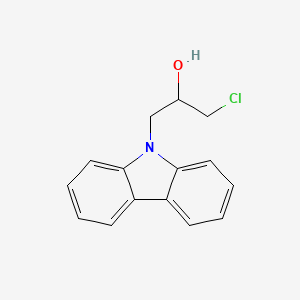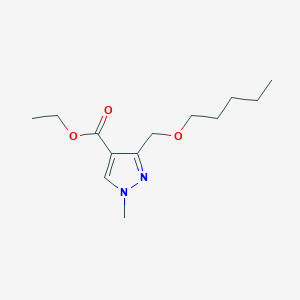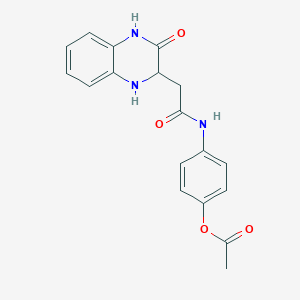
3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is a chemical compound that belongs to the pyrazole family of compounds . It has the molecular formula C5H5IN2O and a molecular weight of 236.01 . This compound is commonly used in scientific research because of its unique properties and potential applications.
Synthesis Analysis
The synthesis of pyrazole derivatives, such as 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with carbonyl system . It is a versatile building block for the synthesis of various heterocyclic compounds, such as pyrazoles, quinolines, and isoquinolines.Molecular Structure Analysis
The molecular structure of 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is characterized by a pyrazole ring which is a five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms and three carbon © atoms .Chemical Reactions Analysis
Pyrazole derivatives, including 3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde, are involved in various chemical reactions. These include [3 + 2] cycloaddition reactions, condensations of ketones, aldehydes and hydrazine monohydrochloride, and oxidative cyclization of β,γ-unsaturated hydrazones .Physical And Chemical Properties Analysis
3-Iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde is a powder at room temperature . The exact physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Investigations
Research by Prasath et al. (2015) focused on synthesizing new quinolinyl chalcones containing a pyrazole group, demonstrating significant antimicrobial properties. This highlights the potential of pyrazole derivatives in the development of antimicrobial agents.
Synthesis and Reactions Review
A review by Abdel-Wahab et al. (2011) presents an in-depth analysis of the synthesis, chemical reactions, and biological activity of pyrazole-3(4)-carbaldehydes, providing a comprehensive understanding of their applications in scientific research.
Novel Schiff Bases Synthesis
Research by Hamed et al. (2020) involves the synthesis of heteroaryl pyrazole derivatives and their reaction with chitosan to form Schiff bases. These compounds displayed antimicrobial activity, underscoring the relevance of pyrazole derivatives in developing novel antimicrobial agents.
Sonogashira-Type Reactions
The study by Vilkauskaitė et al. (2011) utilized 5-chloro-1-phenyl-1H-pyrazole-4-carbaldehydes as precursors in Sonogashira-type cross-coupling reactions, indicating the utility of pyrazole derivatives in organic synthesis and the potential for developing new compounds.
Crystal Structure Analysis
Research by Xu and Shi (2011) focused on the synthesis and crystal structure determination of 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde, a compound structurally related to the queried chemical, highlighting its utility in structural chemistry.
Antioxidant and Anti-Inflammatory Activity
A study by Sudha et al. (2021) synthesized 1-Benzoyl-3-phenyl-1H-pyrazole-4-carbaldehyde derivatives, showing significant antioxidant and anti-inflammatory activity. This demonstrates the potential of pyrazole derivatives in medicinal chemistry.
Anticonvulsant and Analgesic Studies
Viveka et al. (2015) designed and synthesized new pyrazole analogues, evaluating their anticonvulsant and analgesic activities. This illustrates the use of pyrazole derivatives in the development of new therapeutic agents.
DFT and TDDFT Studies
Studies by Lanke and Sekar (2016a) and Lanke and Sekar (2016b) on pyrazole-based dyes show their potential in optoelectronic applications, highlighting the versatility of pyrazole derivatives in various scientific fields.
Novel Heterocycles Synthesis
Research by Baashen et al. (2017) on synthesizing novel heterocycles using a pyrazole-based precursor underlines the compound's significance in heterocyclic chemistry.
Linearly Bonded Pyrazole Synthesis
Papernaya et al. (2013) synthesized linearly bonded bis(pyrazoles) using pyrazole-4-carbaldehydes, demonstrating the compound's utility in synthesizing complex molecular structures.
Plant Growth Promoting Effects
A study by Hassan et al. (2020) synthesized novel quinolinyl chalcones using a pyrazole-based precursor and estimated their effect on plant growth, indicating the compound's potential in agricultural science.
Safety and Hazards
Eigenschaften
IUPAC Name |
3-iodo-1-(3-methylbutyl)pyrazole-4-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13IN2O/c1-7(2)3-4-12-5-8(6-13)9(10)11-12/h5-7H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVGLELFWQXMGAA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C=C(C(=N1)I)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13IN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Benzyl-7-[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]-1,2,3,4-tetrahydroquinazoline-2,4-dione](/img/structure/B2424894.png)



![N-benzyl-7-chloro-N-methyl-3-(phenylsulfonyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2424900.png)
![2-(8-((2,4-dimethylphenyl)thio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-ethylphenyl)acetamide](/img/structure/B2424904.png)
![2-[[Cyclohexyl(methyl)amino]methyl]-1,3-thiazole-4-carboxylic acid](/img/structure/B2424905.png)
![2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2424906.png)

![(2-cyclopropyl-6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)(2,5-dichlorophenyl)methanone](/img/structure/B2424912.png)
![Cyclopropyl[4-(2-fluoroethoxy)benzyl]amine](/img/structure/B2424913.png)
![N-(3-methylbutyl)-6-[(4-{[(2-methylphenyl)sulfonyl]amino}phenyl)thio]nicotinamide](/img/structure/B2424914.png)
